6beta-Naltrexol hydrochloride
Overview
Description
6beta-naltrexol hydrochloride is a peripherally-selective opioid receptor antagonist. It is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes. This compound is known for its ability to bind to opioid receptors with high affinity, particularly the mu-opioid receptor, and is used in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-naltrexol hydrochloride involves the reduction of naltrexone. This process typically employs enzymatic reduction using hepatic dihydrodiol dehydrogenase enzymes. The reaction conditions include maintaining a basic pH and using specific organic solvents for extraction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the compound, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6beta-naltrexol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert 6beta-naltrexol back to naltrexone.
Reduction: The primary reaction used in its synthesis from naltrexone.
Substitution: Involves replacing specific functional groups to modify its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Enzymatic reduction using hepatic dihydrodiol dehydrogenase.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents.
Major Products Formed
Oxidation: Naltrexone.
Reduction: 6beta-naltrexol.
Substitution: Modified derivatives of 6beta-naltrexol with different functional groups.
Scientific Research Applications
6beta-naltrexol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
6beta-naltrexol hydrochloride acts as a neutral antagonist at the mu-opioid receptor. It binds to the receptor without activating it, thereby blocking the effects of opioid agonists. This compound also exhibits selectivity for the mu-opioid receptor over the kappa and delta receptors, making it effective in reducing opioid-induced side effects without precipitating withdrawal symptoms .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound from which 6beta-naltrexol is derived.
Naloxone: Another opioid antagonist with a shorter duration of action and less selectivity for peripheral receptors.
6alpha-naltrexol: A less active isomer of 6beta-naltrexol with different pharmacological properties.
Uniqueness
6beta-naltrexol hydrochloride is unique due to its peripheral selectivity and neutral antagonist properties. Unlike naltrexone, it does not precipitate withdrawal symptoms and has a lower potential for central nervous system side effects .
Properties
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,14-15,18,22-24H,1-2,5-10H2;1H/t14-,15-,18+,19+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQFFCPJTDFOAN-CDHBEYIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55488-86-3 | |
Record name | 6beta-Naltrexol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-NALTREXOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765G11MG24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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